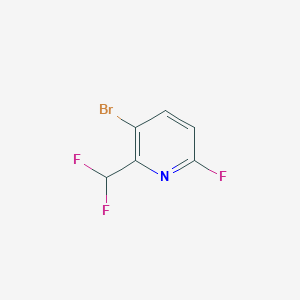

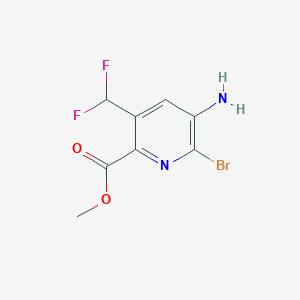

3-Bromo-2-(difluoromethyl)-6-fluoropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-(difluoromethyl)-6-fluoropyridine is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .Applications De Recherche Scientifique

Versatile Synthesis of Fluoropyridines

3-Bromo-2-(difluoromethyl)-6-fluoropyridine serves as a pivotal intermediate in the versatile synthesis of various substituted fluoropyridines and pyridones. These compounds have significant importance due to their fluorine content, which is highly desirable in pharmaceutical chemistry for the development of bioactive molecules with enhanced metabolic stability and membrane permeability. The synthesis involves lithiation followed by reaction with trimethylborate and subsequent Suzuki reactions, showcasing the compound's utility in constructing complex structures with high yields and excellent selectivity (Sutherland & Gallagher, 2003).

Radiosynthesis of Fluoropyridines

Another application is in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in the development of radiotracers for Positron Emission Tomography (PET) imaging. This process involves a palladium-catalyzed reaction showcasing the compound's role in enabling the incorporation of radioisotopes into biologically active molecules for diagnostic purposes (Pauton et al., 2019).

Chemoselective Functionalization

The chemoselective functionalization of related fluoropyridines has been studied, demonstrating the ability to selectively target different substituents for modification. This is crucial for the development of molecules with precise structural attributes, which is essential in drug discovery and development for achieving selective biological activity (Stroup et al., 2007).

Synthesis of Halopyridinolate Complexes

Research into the synthesis and molecular structures of halogeno-pyridin-2-olate complexes with the diruthenium(2+) core involves the use of halogenated pyridines. These complexes have implications in the study of molecular electronics and catalysis, demonstrating the compound's role in inorganic chemistry and materials science (Schäffler et al., 2006).

Halogen-rich Intermediates for Synthesis

The synthesis of halogen-rich pyridines, such as those containing bromine, chlorine, fluorine, and iodine, from halogenated intermediates, illustrates the compound's utility in constructing densely substituted pyridines. These structures are of great interest in medicinal chemistry due to their potential as building blocks for the development of new drugs (Wu et al., 2022).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .

Propriétés

IUPAC Name |

3-bromo-2-(difluoromethyl)-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYYCPCGPMRWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)

![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)